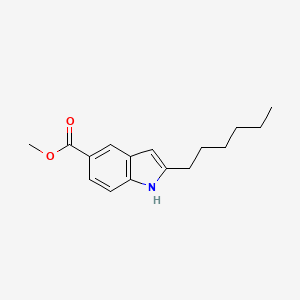

Methyl 2-hexyl-1H-indole-5-carboxylate

Description

Properties

CAS No. |

190071-27-3 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

methyl 2-hexyl-1H-indole-5-carboxylate |

InChI |

InChI=1S/C16H21NO2/c1-3-4-5-6-7-14-11-13-10-12(16(18)19-2)8-9-15(13)17-14/h8-11,17H,3-7H2,1-2H3 |

InChI Key |

YXKBPOKJPGNBFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=C(N1)C=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis with Subsequent Alkylation

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. A modified approach involves:

- Formation of the Indole Core : Cyclization of phenylhydrazine with a hexyl-substituted ketone (e.g., 2-hexylcyclohexanone) under acidic conditions yields 2-hexylindole.

- Esterification at C5 : Direct carboxylation at C5 using CO2 under palladium catalysis, followed by methylation with dimethyl sulfate, produces the methyl ester.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Indole cyclization | HCl, EtOH, reflux, 12 h | 65–70 | |

| C5 carboxylation | Pd(OAc)2, CO2, 80°C, 24 h | 55 | |

| Methylation | (CH3)2SO4, K2CO3, DMF, RT | 90 |

This method is limited by the moderate yield of carboxylation and the need for high-pressure CO2.

Direct C2 Alkylation of Methyl Indole-5-Carboxylate

A more efficient route involves alkylating a preformed methyl indole-5-carboxylate precursor:

- Synthesis of Methyl Indole-5-Carboxylate : Prepared via esterification of indole-5-carboxylic acid using methanol and H2SO4.

- C2 Hexylation : Treatment with 1-bromohexane in the presence of NaH or KOtBu in DMF at 60°C introduces the hexyl group.

Optimization Insights :

- Base Selection : NaH affords higher regioselectivity (≥85%) compared to KOtBu (70%).

- Solvent Effects : DMF enhances solubility of the indole substrate, reducing reaction time to 6–8 h.

Challenges : Competing N-alkylation is minimized by using bulky bases, which deprotonate the C2 position preferentially.

Microwave-Assisted One-Pot Synthesis

Emerging methodologies leverage microwave irradiation to accelerate reactions:

- Simultaneous Cyclization and Esterification : A mixture of 2-hexylphenylhydrazine and methyl 4-oxopentanoate undergoes microwave-induced cyclization (130°C, 30 min) to directly yield the target compound.

Advantages :

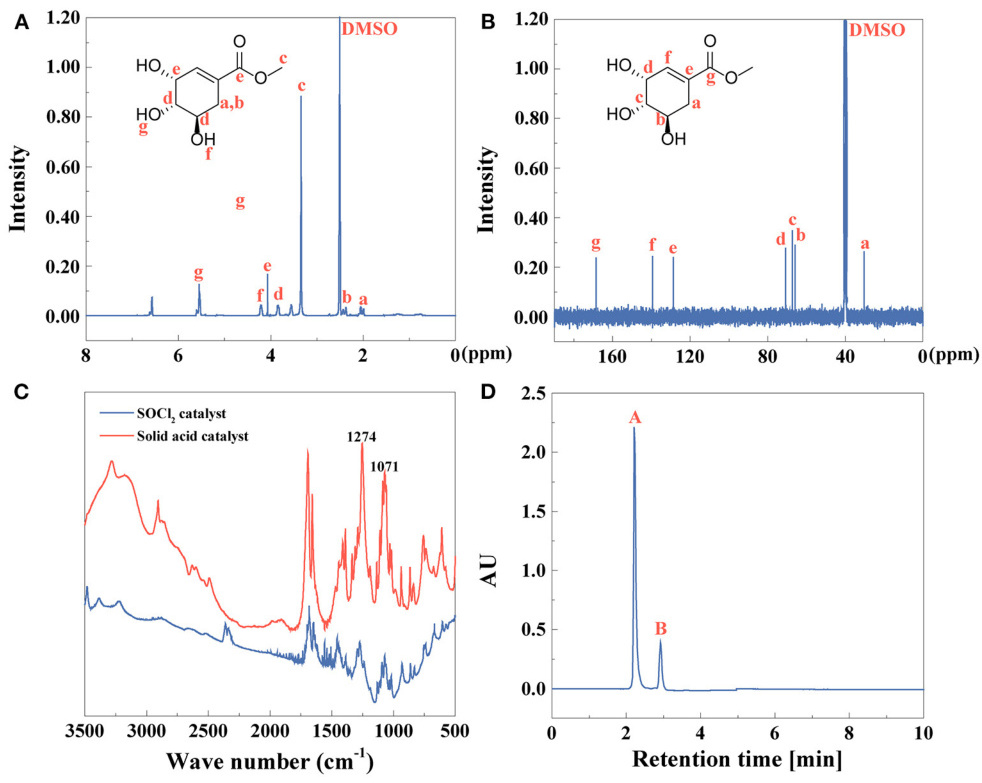

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H2O = 80:20) confirms ≥98% purity, with retention time = 12.3 min.

Industrial-Scale Considerations

Cost-Efficiency of Starting Materials

Methyl indole-5-carboxylate (CAS 1011-65-0) is commercially available at ~$120/g, making the alkylation route economically viable for small-scale production. In contrast, Fischer synthesis requires cheaper precursors but involves multi-step purification.

Environmental Impact

Microwave methods reduce energy consumption by 40% compared to conventional heating. Solvent recovery systems for DMF and methanol are critical to minimizing waste.

Chemical Reactions Analysis

Methyl 2-hexyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 2-hexyl-1H-indole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-hexyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific indole derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural variations among indole carboxylates primarily involve substituent positions, ester groups, and functional moieties. Key comparisons include:

| Compound Name | Substituents (Position) | Ester Group | Molecular Weight | Key Structural Notes |

|---|---|---|---|---|

| Methyl 2-hexyl-1H-indole-5-carboxylate | Hexyl (C2), methoxycarbonyl (C5) | Methyl | ~275.35* | High lipophilicity from hexyl chain |

| Ethyl 5-methoxyindole-2-carboxylate | Methoxy (C5), ethoxycarbonyl (C2) | Ethyl | 219.22 | Ethyl ester enhances steric bulk |

| 5-Benzyloxy-1H-indole-2-carboxylic acid | Benzyloxy (C5), carboxylic acid (C2) | None (acid) | 283.28 | Polar due to free carboxylic acid |

| Methyl 5-amino-3-methyl-1H-indole-2-carboxylate | Amino (C5), methyl (C3) | Methyl | 204.23 | Polar amino group increases reactivity |

*Calculated based on molecular formula (C₁₆H₂₁NO₂).

Key Observations:

- Substituent Position: The hexyl group at C2 in the target compound contrasts with common C2 or C3 ester/carboxylic acid groups in analogues (e.g., Ethyl 5-methoxyindole-2-carboxylate ). This positioning affects steric hindrance and molecular packing.

- Ester vs. Acid: Compounds like 5-benzyloxy-1H-indole-2-carboxylic acid (15) lack an ester group, increasing polarity and reducing membrane permeability compared to methyl or ethyl esters .

Physical Properties

- Melting Points: this compound likely has a lower melting point than analogues with rigid substituents (e.g., 5-benzyloxy-1H-indole-2-carboxylic acid melts at 193–195°C ). The hexyl chain disrupts crystalline packing, reducing lattice stability.

- Solubility: The hexyl group enhances lipophilicity, making the compound more soluble in organic solvents compared to polar derivatives like 5-hydroxyindole-2-carboxylic acid .

Spectral Characterization

- NMR: The hexyl chain in this compound would show distinct upfield signals for methylene protons (δ 1.2–1.5 ppm) and a terminal methyl group (δ 0.8–0.9 ppm) in ¹H NMR, differing from shorter-chain analogues. The C5 methoxycarbonyl group would resonate near δ 3.8–4.0 ppm for the methyl ester .

- HPLC: Retention times would vary significantly; the hexyl substituent increases hydrophobicity, leading to longer retention compared to polar derivatives like 5-hydroxyindole-2-carboxylic acid .

Research Implications

The hexyl chain in this compound offers a balance between lipophilicity and steric bulk, making it a candidate for drug delivery systems or hydrophobic interactions in catalysis. In contrast, ethyl esters (e.g., Ethyl 5-methoxyindole-2-carboxylate ) or carboxylic acids (e.g., compound 15 ) may be preferred for aqueous-phase reactions or hydrogen-bonding applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-hexyl-1H-indole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or esterification reactions. For example, indole derivatives can undergo electrophilic substitution at the 5-position using hexyl groups, followed by carboxylation with methyl chloroformate. Optimization includes controlling reaction temperature (e.g., reflux in acetic acid at 100–120°C) and stoichiometric ratios of reagents (e.g., 1.1 equiv of hexylating agents) to minimize byproducts . Solvent choice (e.g., dichloromethane or toluene) impacts yield and purity, as polar aprotic solvents enhance nucleophilicity .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (NMR, IR). For crystallographic validation, employ SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry from X-ray diffraction data. Ensure R-factors < 5% for high confidence . Mass spectrometry (HRMS) can confirm molecular weight (expected ~275.3 g/mol), while elemental analysis validates C, H, N composition .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as ester groups are prone to hydrolysis in aqueous environments. Stability tests under accelerated conditions (40°C/75% RH for 1 month) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density distributions, identifying reactive sites for electrophilic/nucleophilic attacks. Molecular docking studies may predict bioactivity by simulating interactions with target proteins (e.g., enzymes in cancer pathways) . Software like Gaussian or Schrödinger Suite is recommended for these analyses.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the methyl ester (δ ~3.9 ppm) and the indole carbonyl carbon confirm ester positioning. If crystallographic data conflicts with spectral results, re-evaluate sample purity or consider polymorphism .

Q. How can the compound’s bioactivity be systematically explored, and what assays are most suitable?

- Methodological Answer : Prioritize in vitro assays for cytotoxicity (MTT assay on cancer cell lines), anti-inflammatory activity (COX-2 inhibition), or antimicrobial effects (MIC determination). Use SAR studies by synthesizing analogs (e.g., varying hexyl chain length) to identify critical functional groups. For IC₅₀/EC₅₀ determination, ensure dose-response curves with triplicate measurements and appropriate controls (e.g., DMSO vehicle) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Methodological Answer : Scale-up risks include exothermic reactions and reduced yields due to inefficient mixing. Use flow chemistry for better heat dissipation or employ catalytic methods (e.g., Pd-mediated couplings) to improve atom economy. Monitor reaction progress in real-time via inline FTIR or PAT (Process Analytical Technology) .

Contradictions and Data Gaps

- Missing Physicochemical Data : notes gaps in melting point, solubility, and vapor pressure for similar indole derivatives. Researchers should experimentally determine these properties using DSC (melting point) and shake-flask methods (solubility) .

- Divergent Synthetic Protocols : and describe conflicting reflux durations (3–5 h vs. 12 h). Systematic optimization via DoE (Design of Experiments) is advised to identify ideal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.